molecular formula C23H21NO5 B11379401 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11379401
M. Wt: 391.4 g/mol
InChI Key: QNDBSMDKTQZJKK-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound with a unique structure that combines a furochromen core with a methoxybenzyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the dimethyl groups: This step often involves alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the methoxybenzyl acetamide group: This is usually done through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoate
  • 3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoate

Uniqueness

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl acetamide group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H21NO5/c1-13-12-28-20-10-21-18(8-17(13)20)14(2)19(23(26)29-21)9-22(25)24-11-15-5-4-6-16(7-15)27-3/h4-8,10,12H,9,11H2,1-3H3,(H,24,25)

InChI Key

QNDBSMDKTQZJKK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC(=CC=C4)OC)C

Origin of Product

United States

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